2-Bromo-4-fluoro-5-nitrophenol

Vue d'ensemble

Description

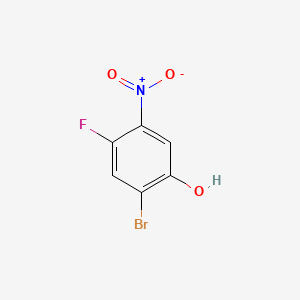

2-Bromo-4-fluoro-5-nitrophenol is an organic compound characterized by the presence of bromo, fluoro, and nitro substituents on a phenol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-fluoro-5-nitrophenol involves the reaction of 3-amino-4-fluoronitrophenol with a bromine compound. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of bromo and nitro groups makes it a candidate for nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The nitro group can be reduced to an amine, and the phenol group can undergo oxidation.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in the presence of dimethylformamide.

Oxidation and Reduction: Reagents such as hydrogen gas and palladium catalysts are used for reduction, while oxidizing agents like potassium permanganate are used for oxidation.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

Nucleophilic Substitution: Formation of various substituted phenols.

Oxidation and Reduction: Conversion to amines or quinones.

Coupling Reactions: Formation of biaryl compounds.

Applications De Recherche Scientifique

2-Bromo-4-fluoro-5-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and for constructing complex molecules.

Biology: Investigated for its potential antibacterial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrophenol involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromo and nitro influences its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of bacterial growth or modulation of biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-nitrophenol is unique due to the specific arrangement of bromo, fluoro, and nitro groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Activité Biologique

2-Bromo-4-fluoro-5-nitrophenol (BFNP) is an organic compound with the molecular formula C₆H₃BrFNO₃, recognized for its diverse biological activities. This compound is characterized by a bromine atom at the second position, a fluorine atom at the fourth position, and a nitro group at the fifth position of the phenolic ring. Its molecular weight is approximately 236 g/mol, and it appears as a brown powder with a melting point between 124°C and 127°C. BFNP has garnered attention due to its broad-spectrum antibacterial and fungicidal properties, making it significant in both pharmaceutical and agricultural applications.

- Molecular Formula : C₆H₃BrFNO₃

- Molecular Weight : 236 g/mol

- Appearance : Brown powder

- Melting Point : 124°C - 127°C

Antibacterial Properties

BFNP exhibits notable antibacterial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | ||

| Staphylococcus aureus | 15 | 32 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

| Gram-negative | ||

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Fungicidal Activity

The fungicidal properties of BFNP are particularly significant in agricultural contexts. It has shown efficacy against various phytopathogens, which are responsible for significant crop losses. The compound effectively inhibits fungal growth, making it a potential candidate for use in fungicides.

| Fungal Pathogen | EC50 (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 3.18 | 90 |

| Botrytis cinerea | 4.34 | 85 |

| Alternaria solani | 11.01 | 75 |

The biological activity of BFNP can be attributed to its structural features. The electron-withdrawing groups (bromine, fluorine, and nitro) enhance the compound's electrophilicity, facilitating interactions with cellular components such as proteins and nucleic acids. These interactions may lead to disruption of essential cellular processes in both bacterial and fungal cells.

Toxicity Profile

While BFNP shows promising biological activity, it also possesses a toxicity profile that necessitates careful handling. According to safety data, it is harmful if swallowed (H302) and can cause skin irritation (H315). Proper safety measures must be implemented when working with this compound in laboratory or industrial settings.

Case Studies

- Agricultural Application : A field study evaluated the effectiveness of BFNP as a fungicide against wheat diseases caused by Fusarium species. The results indicated that BFNP-treated plots had a significantly lower incidence of disease compared to untreated controls.

- Pharmaceutical Research : In vitro studies assessed the antibacterial efficacy of BFNP against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that BFNP exhibited comparable activity to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Propriétés

IUPAC Name |

2-bromo-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNFKCCUJKPLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533359 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-87-5 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.